5-(Azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole
Description
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H21ClN2O3S/c22-18-13-7-6-12-17(18)19-23-20(28(25,26)16-10-4-3-5-11-16)21(27-19)24-14-8-1-2-9-15-24/h3-7,10-13H,1-2,8-9,14-15H2 |
InChI Key |
KPXGJEBXBLUKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Van Leusen Oxazole Synthesis
The Van Leusen reaction is the most widely reported method for constructing 1,3-oxazole derivatives. Using tosylmethyl isocyanide (TosMIC) and aldehydes, this protocol enables the formation of 4,5-disubstituted oxazoles under mild conditions. For the target compound, 4-(phenylsulfonyl)benzaldehyde serves as the aldehyde precursor, reacting with TosMIC in methanol with potassium carbonate as a base (Figure 1). Typical yields range from 70–85%, with reaction completion achieved within 2–4 hours at reflux.
Reaction Conditions:
- Solvent: Methanol
- Base: K2CO3 (2 equiv)
- Temperature: 65°C (reflux)
- Time: 2–4 hours
Cornforth Rearrangement for Functionalized Oxazoles
The Cornforth rearrangement offers an alternative pathway for introducing electron-withdrawing groups at the 4-position. This method involves heating 4-alkoxy oxazoles with trifluoroacetic anhydride (TFAA), leading to migratory rearrangement. While less commonly applied to sulfonyl groups, modifications using phenylsulfonyl chlorides have been reported in analogous systems, achieving 60–75% yields after optimization.
Installation of the 2-Chlorophenyl Group
Direct C–H Arylation
Palladium-catalyzed C–H arylation enables direct coupling of 2-chlorophenylboronic acid to the oxazole’s 2-position. Using Pd(PPh3)4 (5 mol%) and lithium tert-butoxide (LiOtBu) in 1,4-dioxane at 100°C achieves 65–78% yields. Regioselectivity is controlled by the oxazole’s electronic properties, favoring substitution at the electron-deficient C2 position.
Catalytic System:
| Component | Quantity |
|---|---|
| Pd(PPh3)4 | 5 mol% |
| LiOtBu | 3 equiv |
| Solvent | 1,4-dioxane |
Suzuki-Miyaura Cross-Coupling
For substrates requiring milder conditions, Suzuki coupling using pre-halogenated oxazoles (e.g., 2-bromooxazole) and 2-chlorophenylboronic acid provides superior selectivity. Employing Pd(OAc)2 with SPhos ligand in THF/H2O (4:1) at 60°C delivers 82–88% yields.
Sulfonylation at the 4-Position
Electrophilic Aromatic Sulfonylation
The phenylsulfonyl group is introduced via reaction with benzenesulfonyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl3) as a Lewis acid. Optimal conditions (0°C, 6 hours) minimize side reactions, affording 70–75% yields.
Critical Parameters:
- Lewis Acid: AlCl3 (1.2 equiv)
- Temperature: 0°C to room temperature
- Quenching: Ice-cold water
Oxidative Sulfonylation
Alternative protocols employ sodium persulfate (Na2S2O8) in acetic acid to oxidize thioether intermediates to sulfones. While less common, this method avoids harsh Lewis acids, achieving comparable yields (68–72%).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:
| Step | Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Oxazole formation | Van Leusen | 85 | High | Mild conditions |
| Azepane introduction | Nucleophilic substitution | 92 | Moderate | Microwave compatibility |
| 2-Chlorophenyl | Suzuki coupling | 88 | High | Excellent regioselectivity |
| Sulfonylation | Electrophilic | 75 | Low | Direct functionalization |
Challenges and Optimization Opportunities
- Regioselectivity in C–H Arylation: Competing reactions at C4/C5 positions necessitate precise catalyst tuning. Recent studies suggest N-heterocyclic carbene (NHC) ligands improve selectivity.
- Sulfonylation Side Reactions: Over-sulfonylation and ring-opening are mitigated by slow reagent addition and low temperatures.
- Azepane Handling: The hygroscopic nature of azepane demands anhydrous conditions, with molecular sieves (4Å) recommended for moisture-sensitive steps.
Emerging Methodologies
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
Research Findings
- Metabolic Stability : The azepane group in the target compound may confer superior microsomal stability compared to MSL-7’s methoxy group, as seen in autophagy enhancers .
- Electronic Effects : The 2-chlorophenyl group’s steric bulk and electron-withdrawing nature differ from fluorine-substituted analogues, which prioritize electronegativity over steric hindrance .
- Heterocycle Impact : Oxazole’s oxygen atom offers weaker hydrogen-bonding capacity than thiazole’s sulfur but greater metabolic resistance compared to redox-active dihydropyridines .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(azepan-1-yl)-2-(2-chlorophenyl)-4-(phenylsulfonyl)oxazole, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted oxazole precursors. Key steps include:
- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Azepane incorporation : Alkylation or nucleophilic aromatic substitution (SNAr) with azepane derivatives, optimized at 60–80°C in polar aprotic solvents like DMF .
- Validation : Intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity) and HRMS (to verify molecular weight). Purity is assessed via HPLC (>95%) .
Q. How is the structural conformation of this compound confirmed, and what analytical techniques are prioritized?
Q. What preliminary biological screening strategies are used to assess its pharmacological potential?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .
Advanced Research Questions
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition: 0.8 µM vs. 2.3 µM) by normalizing for assay conditions (pH, temperature) .
- Structural analogs : Test derivatives (e.g., replacing azepane with piperidine) to isolate SAR trends. For example, azepane’s ring flexibility enhances membrane permeability .
Q. How does crystallographic data inform SAR and polymorph stability?
Q. What are the challenges in optimizing synthetic yield while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Pd/BINAP complexes) to achieve >98% ee .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield (~75% vs. 50% conventional) .
Methodological Tables
Q. Table 1. Key SAR Trends for Oxazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
